molecular formula C19H14BrClN2O6 B11597932 {4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-chloro-6-methoxyphenoxy}acetic acid

{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-chloro-6-methoxyphenoxy}acetic acid

Cat. No.: B11597932
M. Wt: 481.7 g/mol
InChI Key: HXNFQTIYZFUYEW-GZIVZEMBSA-N
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Description

2-{4-[(E)-{[(5-BROMO-1-BENZOFURAN-2-YL)FORMAMIDO]IMINO}METHYL]-2-CHLORO-6-METHOXYPHENOXY}ACETIC ACID is a complex organic compound that features a benzofuran moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-{[(5-BROMO-1-BENZOFURAN-2-YL)FORMAMIDO]IMINO}METHYL]-2-CHLORO-6-METHOXYPHENOXY}ACETIC ACID typically involves multiple steps, including the formation of the benzofuran core, bromination, and subsequent functionalization. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-{[(5-BROMO-1-BENZOFURAN-2-YL)FORMAMIDO]IMINO}METHYL]-2-CHLORO-6-METHOXYPHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the imino group can produce amine derivatives.

Scientific Research Applications

2-{4-[(E)-{[(5-BROMO-1-BENZOFURAN-2-YL)FORMAMIDO]IMINO}METHYL]-2-CHLORO-6-METHOXYPHENOXY}ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(E)-{[(5-BROMO-1-BENZOFURAN-2-YL)FORMAMIDO]IMINO}METHYL]-2-CHLORO-6-METHOXYPHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(E)-{[(5-BROMO-1-BENZOFURAN-2-YL)FORMAMIDO]IMINO}METHYL]-2-CHLORO-6-METHOXYPHENOXY}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and chloro substituents, along with the benzofuran core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H14BrClN2O6

Molecular Weight

481.7 g/mol

IUPAC Name

2-[4-[(E)-[(5-bromo-1-benzofuran-2-carbonyl)hydrazinylidene]methyl]-2-chloro-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C19H14BrClN2O6/c1-27-15-5-10(4-13(21)18(15)28-9-17(24)25)8-22-23-19(26)16-7-11-6-12(20)2-3-14(11)29-16/h2-8H,9H2,1H3,(H,23,26)(H,24,25)/b22-8+

InChI Key

HXNFQTIYZFUYEW-GZIVZEMBSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC(=O)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC(=O)O

Origin of Product

United States

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